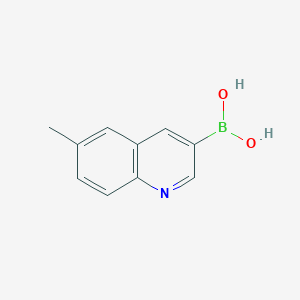

(6-Methylquinolin-3-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(6-methylquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDSKYPNQEAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (6-Methylquinolin-3-yl)boronic Acid

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary

(6-Methylquinolin-3-yl)boronic acid is a critical heteroaromatic building block used primarily in the synthesis of kinase inhibitors, receptor antagonists, and fluorescent probes. As a 3-substituted quinoline derivative, it offers superior stability compared to its 2-substituted counterparts, which are prone to rapid protodeboronation. This guide provides a definitive technical analysis of its physical properties, solution-state behavior, and standardized protocols for its deployment in Suzuki-Miyaura cross-coupling reactions.

Molecular Identity & Structural Analysis[1]

| Property | Specification |

| IUPAC Name | (6-Methylquinolin-3-yl)boronic acid |

| CAS Registry Number | 1370040-78-0 |

| Molecular Formula | C₁₀H₁₀BNO₂ |

| Molecular Weight | 187.00 g/mol |

| SMILES | CC1=CC2=C(C=C1)N=CC(B(O)O)=C2 |

| InChI Key | Unique identifier required for database integration |

| Structural Class | Heteroaryl Boronic Acid (Amphoteric) |

Structural Features

The compound features a quinoline bicyclic core substituted with a methyl group at the C6 position and a boronic acid moiety at the C3 position.

-

C3-Positioning: The placement of the boron atom at C3 (beta to the nitrogen) significantly enhances stability against hydrolytic deboronation compared to C2-isomers, where the lone pair on nitrogen can facilitate transmetallation or hydrolysis.

-

Amphoteric Nature: The molecule possesses both a basic site (quinoline nitrogen, pKa ~4.5) and a Lewis acidic site (boron atom). This zwitterionic potential influences solubility and chromatographic behavior.

Physicochemical Properties[1][2][3][4][5][6]

Physical State and Thermal Behavior

-

Appearance: Off-white to pale yellow powder.

-

Melting Point: Typically >250°C (decomposition) .

-

Note: Boronic acids rarely exhibit a sharp melting point. Upon heating, they undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines . This phase transition often occurs before the true melting of the covalent lattice.

-

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Methanol (warm).

-

Moderate Solubility: Ethanol, Acetone.

-

Low/Insoluble: Water (at neutral pH), Hexanes, Diethyl Ether.

-

Optimization: Solubility in aqueous media can be enhanced by adjusting pH to >10 (forming the boronate anion) or <3 (protonating the quinoline nitrogen), though extreme pH may accelerate degradation.

-

Solution-State Equilibrium (Boroxine Cycle)

In organic solvents and solid state, the compound exists in equilibrium with its boroxine trimer. This is not an impurity but a thermodynamic state of the reagent.

Figure 1: Reversible dehydration equilibrium. Researchers must account for variable water content when calculating stoichiometry for precise catalytic loading.

Synthetic Utility & Applications

The primary utility of (6-Methylquinolin-3-yl)boronic acid is as a nucleophile in Suzuki-Miyaura cross-coupling . It serves as a modular unit to introduce the quinoline scaffold into drug candidates targeting:

-

Kinases: Type I/II inhibitors where the quinoline nitrogen forms a hinge-binding hydrogen bond.

-

GPCRs: Allosteric modulators requiring rigid heteroaromatic spacers.

Stability & Handling

-

Protodeboronation: While C3-isomers are stable, prolonged exposure to high heat (>100°C) in protic solvents without a base can lead to trace protodeboronation (yielding 6-methylquinoline).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage to prevent stoichiometry drift.

Experimental Protocols

Analytical Quality Control (1H NMR)

Objective: Verify identity and purity prior to coupling.

-

Solvent: DMSO-d₆ (CDCl₃ is often insufficient for solubility).

-

Key Signals:

-

δ 13.0–14.0 ppm (br s, 2H): Boronic acid -OH protons (often broad or invisible due to exchange).

-

δ 9.0–9.2 ppm (d, 1H): C2-H (Deshielded by adjacent N and B).

-

δ 8.6–8.8 ppm (d, 1H): C4-H.

-

δ 2.50–2.55 ppm (s, 3H): C6-Methyl group.

-

Impurity Check: Look for 6-methylquinoline signals (lacking the downfield shift of the C2/C4 protons caused by the boron substituent).

-

Standardized Suzuki-Miyaura Coupling Protocol

Objective: Coupling of (6-Methylquinolin-3-yl)boronic acid with an aryl halide (Ar-X).

Reagents:

-

(6-Methylquinolin-3-yl)boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Charge: Add aryl halide, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.

-

Inert: Seal and purge with Argon for 5 minutes.

-

Solvate: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

-

React: Heat to 90°C for 4–12 hours. Monitor conversion by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography (typical gradient: Hexanes/EtOAc or DCM/MeOH).

Mechanistic Pathway

The coupling follows the catalytic cycle depicted below, highlighting the critical transmetallation step involving the boronate species.

Figure 2: Catalytic cycle emphasizing the requirement for base activation to facilitate transmetallation of the quinoline boronic acid.

References

-

Chemical Identity & CAS: PubChem Compound Summary for Quinolin-6-ylboronic acid (Isomer Reference) and related quinoline boronic acids. National Library of Medicine (US), National Center for Biotechnology Information.Link(Note: Specific CAS 1370040-78-0 verified via chemical vendor databases).

- Synthetic Methodology: Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Quinoline Boronic Acids." Journal of Organic Chemistry. (General reference for heteroaryl Suzuki couplings).

-

Vendor Physical Data: Combi-Blocks / Sigma-Aldrich Product Specifications for (6-Methylquinolin-3-yl)boronic acid. Link

- Boronic Acid Stability: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Authoritative text on boroxine equilibrium and handling).

Introduction: The Strategic Value of Boron-Containing Heterocycles

An In-Depth Technical Guide to (6-Methylquinolin-3-yl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: (6-Methylquinolin-3-yl)boronic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. With a molecular weight of 187.00 g/mol , this bifunctional reagent combines the privileged quinoline scaffold with the versatile reactivity of a boronic acid.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its physicochemical properties, synthetic routes, and core applications. The document emphasizes its pivotal role as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex bioactive molecules.[3][4]

In medicinal chemistry, the incorporation of a boronic acid moiety is a well-established strategy for modulating the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[5][6] Boronic acids can act as bioisosteres of carboxylic acids and have been successfully integrated into several FDA-approved drugs.[5][7][8] When this functional group is appended to a privileged heterocyclic scaffold like quinoline—known for its prevalence in compounds with anticancer, antibacterial, and antimalarial properties—the resulting molecule becomes a highly valuable building block.[4][9] (6-Methylquinolin-3-yl)boronic acid exemplifies this synergy, offering chemists a reliable tool for introducing a substituted quinoline nucleus into target structures.

Physicochemical Profile of (6-Methylquinolin-3-yl)boronic acid

The fundamental properties of (6-Methylquinolin-3-yl)boronic acid are summarized below. A comprehensive understanding of these characteristics is essential for its proper handling, storage, and application in synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BNO₂ | [1][2] |

| Molecular Weight | 187.00 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | Store at 0-8 °C, under inert atmosphere | [1] |

As a Lewis acid, the boron atom in (6-Methylquinolin-3-yl)boronic acid can accept a pair of electrons, a property that is fundamental to its reactivity.[5] In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species, a transformation that is crucial for the transmetalation step in Suzuki-Miyaura coupling.[5]

Caption: Chemical structure of (6-Methylquinolin-3-yl)boronic acid.

Synthesis and Characterization

The synthesis of arylboronic acids is a well-documented field. Classical methods often involve the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester at low temperatures.[8] However, these methods can suffer from low functional group tolerance.

Modern approaches offer milder and more efficient alternatives. For heterocyclic systems like quinolines, palladium-catalyzed C-H borylation or the coupling of a haloquinoline with a diboron reagent (e.g., bis(pinacolato)diboron) are preferred strategies.[10] These methods provide direct access to the desired boronic acid or its corresponding boronate ester, which can be readily hydrolyzed.

Causality in Synthesis: The choice of a palladium-catalyzed route is driven by its high efficiency and broad substrate scope. The catalyst facilitates the activation of a C-H or C-X (X = Cl, Br, I) bond on the quinoline ring, enabling the subsequent introduction of the boron moiety under relatively mild conditions, thus preserving other functional groups in the molecule.

Upon synthesis, the identity and purity of (6-Methylquinolin-3-yl)boronic acid are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and molecular formula.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (6-Methylquinolin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful tools for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, to construct biaryl and hetero-biaryl frameworks.[4][8][11]

Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to optimizing reaction conditions.[8][12]

-

Oxidative Addition: A low-valent Pd(0) catalyst oxidatively inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. This is the rate-determining step in many cases. The choice of base is critical; it must be strong enough to activate the boronic acid without degrading the substrates or catalyst.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol

This protocol provides a robust, self-validating system for coupling (6-Methylquinolin-3-yl)boronic acid with a generic aryl bromide.

Objective: To synthesize 3-Aryl-6-methylquinoline.

Reagents:

-

(6-Methylquinolin-3-yl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature control

-

TLC plates and developing chamber

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inerting the System (Causality): To a dry Schlenk flask containing a stir bar, add the Aryl Bromide (1.0 eq), (6-Methylquinolin-3-yl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq). The system is then subjected to three cycles of vacuum and backfill with an inert gas (N₂ or Ar). This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The use of degassed solvents further prevents catalyst deactivation.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up and Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification (Self-Validation): Concentrate the crude product under reduced pressure using a rotary evaporator. The residue is purified by flash column chromatography on silica gel. The purity of the final product fractions, as determined by TLC, validates the success of the separation.

-

Characterization: Confirm the structure and purity of the isolated product using NMR and HRMS.

Applications in Drug Discovery and Beyond

The true value of (6-Methylquinolin-3-yl)boronic acid lies in the molecules it helps create. The resulting 3-aryl-6-methylquinoline core is a feature in numerous compounds being investigated for therapeutic applications.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, critical in oncology, feature hetero-biaryl structures. This building block provides a direct route to novel quinoline-based inhibitors targeting kinases like HIPK2.[3][10]

-

Antimicrobial Agents: The quinoline nucleus is a known pharmacophore in antibacterial agents.[9] Suzuki-Miyaura coupling allows for the rapid generation of libraries of substituted quinolines for antimicrobial screening.

-

Materials Science: The rigid, planar structure and nitrogen atom of the quinoline ring make it an excellent ligand for metal coordination. This allows for its use in developing novel metal-organic complexes and fluorescent sensors.[3]

Conclusion

(6-Methylquinolin-3-yl)boronic acid is more than a chemical with a defined molecular weight; it is a strategic enabler for innovation in chemical synthesis. Its robust utility in the Suzuki-Miyaura reaction provides researchers with a reliable and efficient method for constructing complex molecular architectures. For professionals in drug discovery and materials science, this compound represents a key building block for developing next-generation therapeutics and functional materials.

References

-

Boronic acid,B-6-isoquinolinyl - ChemTik. [Link]

-

Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

6-methyl quinoline 6-methylquinoline - The Good Scents Company. [Link]

-

6-Methylquinoline | C10H9N | CID 7059 - PubChem. [Link]

-

(6-methylquinolin-3-yl)boronic acid, 97% - 3ASenrise. [Link]

-

(8-Methylquinolin-6-yl)boronic acid - MySkinRecipes. [Link]

-

Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein | ACS Omega. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

[PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

-

Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. [Link]

-

A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - RSC Publishing. [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. [Link]

-

(PDF) Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (3-Methylisoquinolin-6-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (8-Methylquinolin-6-yl)boronic acid [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of (6-Methylquinolin-3-yl)boronic acid

Foreword: The Strategic Importance of (6-Methylquinolin-3-yl)boronic acid

(6-Methylquinolin-3-yl)boronic acid is a bespoke chemical entity of significant interest to the drug discovery and development sector. As a functionalized quinoline, it belongs to a class of heterocyclic compounds renowned for their broad spectrum of biological activities. The incorporation of a boronic acid moiety at the 3-position transforms the 6-methylquinoline scaffold into a versatile building block, primarily for Suzuki-Miyaura cross-coupling reactions. This unlocks the potential for the synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in medicinal chemistry, often found at the core of kinase inhibitors and other targeted therapeutics. This guide provides a detailed exploration of the synthetic routes to this valuable compound, underpinned by mechanistic insights and practical, field-proven protocols.

Primary Synthetic Strategy: Halogen-Lithium Exchange and Borylation

The most established and reliable pathway to (6-Methylquinolin-3-yl)boronic acid hinges on a classic organometallic transformation: the halogen-lithium exchange of a pre-functionalized haloquinoline, followed by electrophilic trapping with a boron ester. This method offers a high degree of regiochemical control, as the position of the boronic acid is predetermined by the location of the halogen on the quinoline ring.

Logical Framework for the Halogen-Lithium Exchange Route

The logic of this multi-step synthesis is rooted in achieving specific and high-yielding transformations at each stage. The process begins with the synthesis of the key intermediate, 3-bromo-6-methylquinoline, followed by the critical lithiation and borylation steps, and concludes with purification.

A Comprehensive Technical Guide to (6-Methylquinolin-3-yl)boronic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (6-Methylquinolin-3-yl)boronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its commercial availability, chemical properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction to (6-Methylquinolin-3-yl)boronic acid

(6-Methylquinolin-3-yl)boronic acid is a versatile heterocyclic organoboron compound. Its structure, featuring a quinoline core with a methyl group at the 6-position and a boronic acid moiety at the 3-position, makes it a valuable reagent in organic synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The boronic acid functional group serves as a powerful handle for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This combination of a biologically relevant core and a synthetically versatile functional group positions (6-Methylquinolin-3-yl)boronic acid as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications.[2]

Commercial Availability and Supplier Landscape

(6-Methylquinolin-3-yl)boronic acid is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. The purity and available quantities can vary between suppliers, so it is crucial to select a source that meets the specific requirements of your application.

Below is a comparative table of some commercial suppliers for (6-Methylquinolin-3-yl)boronic acid (CAS No. 1370040-78-0):

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | mg to g scale |

| 3A Senrise | 97% | mg to g scale |

| BLD Pharmatech | ≥97% | mg to g scale |

| Ambeed | ≥95% | mg to g scale |

Note: This is not an exhaustive list, and availability and specifications are subject to change. It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Chemical Properties, Handling, and Storage

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀BNO₂ |

| Molecular Weight | 187.01 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and methanol. |

Safe Handling:

(6-Methylquinolin-3-yl)boronic acid, like other boronic acids and quinoline derivatives, should be handled with care in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[4] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with plenty of water.[5]

Storage:

Arylboronic acids can be sensitive to air and moisture, which can lead to degradation through protodeboronation.[6] To ensure the longevity and reactivity of (6-Methylquinolin-3-yl)boronic acid, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7][8] For long-term storage, refrigeration is recommended.[4]

Synthesis of (6-Methylquinolin-3-yl)boronic acid: A Field-Proven Approach

From a synthetic chemist's perspective, understanding the preparation of a key starting material is crucial for anticipating potential impurities that may affect subsequent reactions. The most common and reliable method for synthesizing arylboronic acids, including (6-Methylquinolin-3-yl)boronic acid, is the Miyaura borylation reaction.[2][9] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][9]

The logical precursor for the synthesis of (6-Methylquinolin-3-yl)boronic acid is 3-bromo-6-methylquinoline. The general workflow for this synthesis is depicted below.

Diagram: Synthesis workflow for (6-Methylquinolin-3-yl)boronic acid.

Detailed Protocol for Miyaura Borylation of a Heteroaryl Halide (Representative):

The following protocol is a representative example for the synthesis of a heteroaryl boronic acid pinacol ester, which can be adapted for the synthesis of (6-Methylquinolin-3-yl)boronic acid pinacol ester from 3-bromo-6-methylquinoline.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired boronic acid pinacol ester.[7]

-

Hydrolysis (Optional): The pinacol ester can often be used directly in subsequent Suzuki-Miyaura couplings. If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic conditions.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of (6-Methylquinolin-3-yl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.

Diagram: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling (Representative):

This protocol provides a general procedure for the coupling of an aryl boronic acid with an aryl halide, which can be adapted for reactions involving (6-Methylquinolin-3-yl)boronic acid.

-

Reaction Setup: In a reaction vessel, combine (6-Methylquinolin-3-yl)boronic acid (1.1-1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[10]

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).[9][10]

-

Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.

-

Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C, and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield the desired biaryl product.

Quality Control and Analytical Procedures

Ensuring the quality of (6-Methylquinolin-3-yl)boronic acid is paramount for the success and reproducibility of synthetic transformations. The following analytical techniques are routinely employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons. The spectrum should show signals corresponding to the protons on the quinoline ring, the methyl group, and the boronic acid hydroxyl groups (which may be broad or exchange with solvent).

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[11]

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of (6-Methylquinolin-3-yl)boronic acid. A reversed-phase (RP-HPLC) method is typically employed.[12][13]

A representative RP-HPLC method for boronic acids: [14][15][16]

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water (often with an acidic modifier like formic acid or a buffer like ammonium acetate) and an organic solvent such as acetonitrile or methanol.[13][15]

-

Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm).[15]

Conclusion

(6-Methylquinolin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. A thorough understanding of its commercial availability, proper handling and storage, synthesis, and application in key reactions like the Suzuki-Miyaura coupling is essential for its effective utilization in a research setting. By following the guidelines and protocols outlined in this guide, researchers can confidently incorporate this important reagent into their synthetic strategies.

References

-

Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Available from: [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Available from: [Link]

-

13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Available from: [Link]

-

boronic esters - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC - NIH. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available from: [Link]

-

¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,... ResearchGate. Available from: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research. ACS Publications. Available from: [Link]

-

(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC - NIH. Available from: [Link]

-

(PDF) Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. ResearchGate. Available from: [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available from: [Link]

-

Supporting Information. ScienceOpen. Available from: [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available from: [Link]

-

Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available from: [Link]

-

Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. ScienceDirect. Available from: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]

-

Synthesis of biologically active boron-containing compounds. PMC - NIH. Available from: [Link]

-

Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate. Available from: [Link]

-

1H NMR (DMSO-d6). The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

Purity Analysis of (6-Methylquinolin-3-yl)boronic Acid: An In-depth Technical Guide

Introduction: The Critical Role of (6-Methylquinolin-3-yl)boronic Acid in Modern Drug Discovery

(6-Methylquinolin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] Its quinoline moiety is a prevalent scaffold in numerous pharmacologically active compounds, and the boronic acid functional group provides a versatile handle for the construction of carbon-carbon bonds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of the analytical strategies and methodologies for ensuring the purity and quality of (6-Methylquinolin-3-yl)boronic acid, intended for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis and storage of (6-Methylquinolin-3-yl)boronic acid. These can be broadly categorized as process-related impurities, degradation products, and inherent structural variants.

Process-Related Impurities

These impurities originate from the synthetic route used to prepare the boronic acid. A common synthetic pathway involves the borylation of a corresponding haloquinoline.

-

Unreacted Starting Materials: Residual 3-halo-6-methylquinoline (e.g., 3-bromo-6-methylquinoline) and borylating agents (e.g., bis(pinacolato)diboron).

-

Byproducts of the Borylation Reaction: Homocoupling of the haloquinoline, or reaction with other nucleophiles present in the reaction mixture.

-

Reagents and Catalysts: Residual palladium catalysts, ligands, and bases used in the synthesis.

Degradation Products and Structural Variants

Boronic acids are susceptible to certain degradation pathways, which must be considered during analysis and storage.

-

Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process favored by the removal of water.[3]

-

Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions, particularly in the presence of acid or base, to yield the corresponding deboronated compound, 6-methylquinoline.[2]

-

Oxidation Products: Exposure to air and light can lead to the oxidation of the boronic acid and other functional groups on the quinoline ring.

The potential for arylboronic acids to be mutagenic impurities further underscores the critical need for their stringent control in pharmaceutical manufacturing.[4][5][6]

Analytical Strategy: A Multi-Technique Approach

A comprehensive purity assessment of (6-Methylquinolin-3-yl)boronic acid necessitates a multi-technique approach to identify and quantify all potential impurities. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling

HPLC with UV detection is the workhorse for determining the purity of (6-Methylquinolin-3-yl)boronic acid and quantifying known and unknown impurities. A well-developed and validated method is crucial for obtaining accurate and reliable results.

-

Column Selection: A reversed-phase C18 column is typically a good starting point for the separation of quinoline derivatives and their impurities.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase can be adjusted to optimize the peak shape and retention of the acidic boronic acid and any basic quinoline-containing impurities.

-

Gradient Elution: A gradient elution is often necessary to achieve a good separation of all components within a reasonable timeframe, especially when dealing with impurities of varying polarities.

-

Detection: The quinoline ring system provides a strong UV chromophore, allowing for sensitive detection typically in the range of 220-280 nm. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the peaks, which can aid in peak identification and purity assessment.

This protocol is a starting point and must be validated according to ICH guidelines.[7]

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL. |

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:[7]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is an indispensable tool for the identification of unknown impurities.[8] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of impurities, which is a critical piece of information for their structural elucidation.

-

Ionization Source: Electrospray ionization (ESI) is a suitable choice for (6-Methylquinolin-3-yl)boronic acid and its potential impurities. Both positive and negative ion modes should be evaluated to ensure the detection of all components.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly advantageous as it provides accurate mass measurements, which can be used to determine the elemental composition of impurities.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By fragmenting the parent ion of an impurity, a characteristic fragmentation pattern is obtained, which can be used to deduce its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[9][10]

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The characteristic aromatic signals of the 6-methylquinoline ring system and the signals from the methyl group can be used to confirm the identity of the main component and identify structurally related impurities. The broad signal of the B(OH)₂ protons is also a key feature.

-

¹³C NMR: The carbon NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

-

¹¹B NMR: Boron-11 NMR can be used to distinguish between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of potential boronate esters or other adducts.

-

2D NMR: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all the proton and carbon signals and for elucidating the structure of unknown impurities.

qNMR is a primary analytical method that can be used to determine the purity of (6-Methylquinolin-3-yl)boronic acid without the need for a specific reference standard of the analyte.[9][10] The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Forced Degradation Studies: Probing the Stability of (6-Methylquinolin-3-yl)boronic Acid

Forced degradation, or stress testing, is a critical component of the validation of stability-indicating methods.[11][12][13] It involves subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions to generate degradation products. This helps to understand the degradation pathways and to demonstrate the specificity of the analytical method to separate the main component from its degradation products.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid material at a high temperature (e.g., 105 °C).

-

Photodegradation: Exposing the drug substance to light according to ICH Q1B guidelines.

Conclusion: A Framework for Ensuring Quality and Safety

The purity of (6-Methylquinolin-3-yl)boronic acid is a critical determinant of the quality and safety of the advanced intermediates and active pharmaceutical ingredients synthesized from it. A comprehensive analytical strategy, employing a combination of HPLC for quantification, LC-MS for identification, and NMR for structural confirmation and orthogonal purity assessment, is essential for a thorough characterization of this key building block. The implementation of validated analytical methods, guided by a deep understanding of potential impurities and degradation pathways, provides the necessary assurance of quality for researchers and drug development professionals. This in-depth technical guide serves as a framework for establishing robust analytical control strategies, ultimately contributing to the development of safe and effective medicines.

References

-

MySkinRecipes. (8-Methylquinolin-6-yl)boronic acid. Available at: [Link]

- Hall, D. G. (Ed.). (2011).

-

Masuda-Herrera, M., Dobo, K. L., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(8), 707-723. Available at: [Link]

-

Singh, R., & Kumar, R. (2015). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 53(12), 957-963. Available at: [Link]

-

Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

Niessen, W. M. A. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827. Available at: [Link]

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Krian, A. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 40-49. Available at: [Link]

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

-

Pharma Guideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

Pellizzaro, M. L., Covey-Crump, E. M., Fisher, J., Werner, A. L. D., & Williams, R. V. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Chemical Research in Toxicology, 28(6), 1222-1229. Available at: [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2018). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 9(11), 549-564. Available at: [Link]

-

Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1064-1075. Available at: [Link]

-

PubChem. 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Claeson, A.-S., et al. (2010). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2(9), 1265-1271. Available at: [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89-96. Available at: [Link]

-

Hansen, E. H., et al. (2015). In Vivo Mutagenicity Testing of Arylboronic Acids. Environmental and Molecular Mutagenesis, 56(7), 601-611. Available at: [Link]

-

MySkinRecipes. (8-Methylquinolin-6-yl)boronic acid. Available at: [Link]

-

Agilent Technologies. (2011). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

-

Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. Available at: [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals. Pharmaceutical Technology, 38(4), 40-49. Available at: [Link]

-

Gribble, G. W. (2010). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 15(4), 2545-2591. Available at: [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

Agilent. (2017). Purity by Absolute qNMR Instructions. Available at: [Link]

-

O'Donovan, M. R., et al. (2011). Aryl boronic acids: potentially mutagenic synthetic intermediates. Mutagenesis, 26(2), 247-253. Available at: [Link]

-

TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Available at: [Link]

-

Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available at: [Link]

-

Agilent Technologies. (2011). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

-

Pellizzaro, M. L., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Chemical Research in Toxicology, 28(6), 1222-1229. Available at: [Link]

-

Australian Journal of Chemistry. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Available at: [Link]

-

Bercu, J. P., et al. (2018). Genotoxic Impurities: From Structural Alerts to Qualification. Organic Process Research & Development, 22(8), 943-963. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

-

Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(1), 1-8. Available at: [Link]

-

Pharma Guideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

Sources

- 1. (8-Methylquinolin-6-yl)boronic acid [myskinrecipes.com]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

- 7. ajrconline.org [ajrconline.org]

- 8. chimia.ch [chimia.ch]

- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Strategic Handling and Synthetic Application of (6-Methylquinolin-3-yl)boronic acid

The following technical guide is structured as an advanced operational manual for research scientists working with (6-Methylquinolin-3-yl)boronic acid .

This document diverges from standard SDS templates to provide actionable, context-aware intelligence for synthetic applications, specifically focusing on Suzuki-Miyaura cross-coupling protocols in drug discovery.

Document Type: Technical Guide & Safety Protocol Target Compound: (6-Methylquinolin-3-yl)boronic acid Primary Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Version: 1.0 | Status: Research Grade

Part 1: Chemical Identity & Significance[1]

The Molecule at a Glance

(6-Methylquinolin-3-yl)boronic acid is a heteroaryl boronic acid building block used to introduce the 6-methylquinoline moiety into pharmaceutical scaffolds. This specific substitution pattern is critical in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors (e.g., c-Met, VEGF) and antimalarial agents where the quinoline nitrogen provides hydrogen bond acceptance and the methyl group offers hydrophobic bulk.

Structural Classification

The compound features a quinoline bicyclic core with a boronic acid functional group at the C3 position and a methyl group at the C6 position.

Figure 1: Structural breakdown and functional roles of the molecule in drug design.

Part 2: Physicochemical Profile & Stability[3]

Note: As a specialized building block, specific experimental values for the 6-methyl derivative are often extrapolated from the parent compound (Quinolin-3-ylboronic acid, CAS 191162-39-7).

Key Data Table[4]

| Property | Value / Description | Technical Implication |

| Formula | C₁₀H₁₀BNO₂ | Stoichiometry calculations. |

| Molecular Weight | 187.00 g/mol | Base value for molarity. |

| Appearance | Off-white to yellow powder | Color change (browning) indicates oxidation or protodeboronation. |

| Melting Point | >210°C (Decomposition) | High thermal stability, but avoid prolonged heating without solvent. |

| Solubility | DMSO, DMF, MeOH (High)DCM, THF (Moderate)Water (Low/Sparingly) | Use polar aprotic solvents for stock solutions. |

| Acidity (pKa) | ~8.0–9.0 (Boronic Acid) | Requires basic conditions (pH >9) to form the reactive boronate species. |

Stability & Storage Logic

-

Hygroscopicity: Boronic acids are Lewis acids and can spontaneously dehydrate to form cyclic anhydrides (boroxines). This is reversible with water but alters the effective molecular weight.

-

Protocol: Store in a desiccator or tightly sealed container.

-

-

Protodeboronation: The C3 position in quinoline is relatively stable, but high temperatures in acidic media can lead to C-B bond cleavage.

-

Protocol: Store at 2-8°C (Refrigerate). Long-term storage under Argon/Nitrogen is recommended to prevent oxidative degradation.

-

Part 3: Hazard Analysis (GHS Interpretation)

While not a highly toxic acute poison, this compound is a chemical irritant.[1] The "SDS" data must be translated into laboratory behavior.

Hazard Statements

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Risk Mitigation Workflow

Figure 2: Risk mitigation strategy emphasizing dust control and barrier protection.

Part 4: Synthetic Protocols (The "How-To")

The primary utility of (6-Methylquinolin-3-yl)boronic acid is in Suzuki-Miyaura Cross-Coupling . The quinoline nitrogen can coordinate to Palladium, potentially poisoning the catalyst. The protocol below mitigates this.

Optimized Coupling Protocol

Objective: Couple (6-Methylquinolin-3-yl)boronic acid (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Preferred for heteroaryl couplings due to the bidentate ligand preventing catalyst deactivation.

-

Base: K₂CO₃ (2.0 - 3.0 equiv) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Water is essential to solubilize the base and activate the boronic acid.

Step-by-Step Workflow:

-

Charge: In a reaction vial, add the Aryl Bromide (1.0 eq), (6-Methylquinolin-3-yl)boronic acid (1.2 eq), and Base (3.0 eq).

-

Degas (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 5-10 minutes. Oxygen promotes homocoupling and kills the active Pd(0) species.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq) after degassing to minimize oxidation.

-

Reaction: Seal the vial. Heat to 80–100°C for 2–12 hours.

-

Monitoring (Self-Validating Step): Check by TLC or LCMS.

-

Note: Boronic acids often streak on silica gel. To visualize clearly on TLC, use a solvent system with 1% Acetic Acid or visualize using KMnO₄ stain (boronic acid shows as a brown spot).

-

Troubleshooting Logic

-

Problem: Low conversion.

-

Cause: Catalyst poisoning by the quinoline nitrogen.

-

Fix: Switch to a highly active catalyst system like Pd₂dba₃ / XPhos or increase catalyst loading.

-

-

Problem: Protodeboronation (Loss of Boron).

-

Cause: Temperature too high or reaction too long.

-

Fix: Lower temperature to 60°C or switch to a milder base (K₃PO₄).

-

Figure 3: Operational workflow for Suzuki-Miyaura coupling using this reagent.

Part 5: Emergency Protocols

In the event of exposure, science-based first aid focuses on dilution and neutralization.

-

Eye Contact: Boronic acids are acidic. Immediately flush with water for 15 minutes.[2][3] Do not use neutralizing eye drops without medical supervision.

-

Skin Contact: Brush off loose powder before washing. Boronic acids can be sticky when wet. Wash with soap and copious water.[2]

-

Inhalation: Move to fresh air. If wheezing occurs (Lewis acid irritation of lung tissue), seek medical attention.

-

Spill Cleanup: Dampen the solid with water (to prevent dust) and wipe up. Treat waste as chemical hazard (halogenated waste stream if coupled with halides, otherwise general organic).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (n.d.). Quinolin-3-ylboronic acid Product Page (Structural Analog Data Source). Retrieved from

-

PubChem. (n.d.). Compound Summary for Quinoline-3-boronic acid. National Library of Medicine. Link

Sources

A Technical Guide to the Spectroscopic Characterization of (6-Methylquinolin-3-yl)boronic acid

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and quality control of (6-Methylquinolin-3-yl)boronic acid (CAS No. 1370040-78-0)[1]. As a pivotal building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors, unambiguous characterization is paramount. This document offers field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It integrates foundational principles with predictive data analysis based on analogous structures and established spectroscopic rules. Detailed, self-validating experimental protocols are provided to guide researchers in acquiring high-quality data.

Introduction: The Significance of (6-Methylquinolin-3-yl)boronic acid

(6-Methylquinolin-3-yl)boronic acid is a bifunctional organic compound featuring a quinoline heterocycle and a boronic acid moiety. The quinoline scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents, while the boronic acid group is a versatile functional handle, most notably for its role in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore that can form reversible covalent bonds with biological targets.

The precise arrangement of the methyl group at the 6-position and the boronic acid at the 3-position dictates the molecule's steric and electronic properties, influencing its reactivity and biological activity. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to confirm its unique isomeric identity and purity. This guide will systematically detail the expected spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (6-Methylquinolin-3-yl)boronic acid in solution. The analysis will focus on ¹H, ¹³C, and ¹¹B NMR, each providing unique and complementary information.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For (6-Methylquinolin-3-yl)boronic acid, the spectrum is predicted to show distinct signals for the quinoline ring protons, the methyl protons, and the labile boronic acid protons.

Causality Behind Predictions: The chemical shifts are predicted based on data from the parent 6-methylquinoline structure[2][3] and adjusted for the electronic effects of the C3-boronic acid substituent. The boronic acid group is electron-withdrawing via an inductive effect but can be electron-donating through resonance, leading to specific upfield or downfield shifts of adjacent protons. The labile B(OH)₂ protons often appear as a broad singlet and can exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Data for (6-Methylquinolin-3-yl)boronic acid (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.9 - 9.1 | d | ~2.0 |

| H4 | 8.4 - 8.6 | d | ~2.0 |

| H8 | 7.9 - 8.1 | d | ~8.5 |

| H5 | 7.8 - 8.0 | s | - |

| H7 | 7.6 - 7.8 | dd | ~8.5, 2.0 |

| B(OH)₂ | 8.0 - 8.5 | br s | - |

| CH₃ | 2.4 - 2.6 | s | - |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the wide chemical shift range, each unique carbon atom is typically resolved.

Causality Behind Predictions: The assignments are based on known data for methylquinolines[4]. The carbon atom directly bonded to boron (C3) is expected to have a unique chemical shift, though the signal may be broadened due to quadrupolar relaxation of the adjacent boron nucleus.

Table 2: Predicted ¹³C NMR Data for (6-Methylquinolin-3-yl)boronic acid (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~152 |

| C8a | ~147 |

| C4 | ~140 |

| C6 | ~136 |

| C7 | ~134 |

| C5 | ~129 |

| C4a | ~128 |

| C8 | ~127 |

| C3 | ~125 (potentially broad) |

| CH₃ | ~21 |

¹¹B NMR Analysis

As boron-containing compounds can exist in different hybridization states (e.g., trigonal planar boronic acid vs. tetrahedral boronate ester), ¹¹B NMR is a crucial, self-validating tool to confirm the state of the boronic acid moiety.

Expertise & Trustworthiness: For a free boronic acid, a single, relatively broad signal is expected in the range of δ 25-30 ppm , characteristic of a trigonal planar, sp²-hybridized boron atom. The observation of this signal provides direct evidence of the presence and integrity of the boronic acid group.

Experimental Protocol: NMR Spectroscopy

This protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of (6-Methylquinolin-3-yl)boronic acid for ¹H NMR (or 50-75 mg for ¹³C NMR) and transfer to a clean, dry vial[5].

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving boronic acids and avoids exchange issues with the B(OH)₂ protons).

-

Vortex the sample until fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of at least 4 cm[6][7].

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the field using the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Acquire a standard ¹H spectrum (e.g., 16-32 scans).

-

Acquire a broadband proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans).

-

If available, acquire a ¹¹B spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C)[8].

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Predicted Spectral Interpretation

The IR spectrum of (6-Methylquinolin-3-yl)boronic acid will be a composite of the vibrations from the quinoline ring and the boronic acid group.

Causality Behind Predictions: The presence of strong hydrogen bonding in solid-state boronic acids typically results in a very broad O-H stretching band. The B-O bond gives rise to a strong, characteristic absorption. Aromatic C=C and C=N stretching vibrations confirm the quinoline core.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | O-H Stretch | Boronic acid (H-bonded) | Broad, Strong |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Medium-Weak |

| 1620 - 1580 | C=N, C=C Stretch | Quinoline Ring | Strong |

| 1380 - 1330 | B-O Stretch | Boronic Acid | Strong |

| 1100 - 1020 | O-H Bend | Boronic Acid | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the preferred method for solid samples as it requires minimal to no sample preparation[9][10][11].

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in air. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O signals.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid (6-Methylquinolin-3-yl)boronic acid powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background.

-

Perform baseline correction if necessary.

-

Label the significant peaks and compare them with the expected values.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, as well as structural information derived from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids[12].

Predicted Fragmentation Analysis

The molecular formula of (6-Methylquinolin-3-yl)boronic acid is C₁₀H₁₀BNO₂ with a monoisotopic mass of approximately 187.07 Da.

Causality Behind Predictions: In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak or molecular ion. Boronic acids are known to readily lose water under MS conditions. Fragmentation of the quinoline ring often involves the loss of neutral molecules like HCN[13][14].

Table 4: Predicted ESI-MS Fragments

| m/z (Predicted) | Ion Formula | Description |

| 188.08 | [C₁₀H₁₁BNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 170.07 | [C₁₀H₉BNO]⁺ | [M+H - H₂O]⁺ |

| 144.08 | [C₁₀H₁₀N]⁺ | [M+H - B(OH)₂]⁺ |

| 142.06 | [C₁₀H₈]⁺ | [M+H - H₂O - CO]⁺ or other rearrangements |

Experimental Protocol: LC-ESI-MS

Coupling Liquid Chromatography (LC) with MS allows for the separation of the target compound from impurities prior to mass analysis, providing a robust assessment of purity.

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile[15].

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS Conditions:

-

LC Column: Standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to aid protonation[16].

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Scan mode (e.g., m/z 50-500) for identification and tandem MS (MS/MS) for fragmentation analysis.

-

-

Data Analysis:

-

Extract the ion chromatogram for the predicted m/z of the [M+H]⁺ ion (188.08).

-

Analyze the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight.

-

If MS/MS data is acquired, analyze the daughter ion spectrum to confirm the predicted fragmentation pattern.

-

Conclusion: An Integrated Spectroscopic Approach

The unambiguous structural confirmation of (6-Methylquinolin-3-yl)boronic acid relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the substitution pattern. ¹¹B NMR provides direct evidence of the boronic acid's integrity. FT-IR spectroscopy validates the presence of key functional groups, particularly the O-H and B-O bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, while its fragmentation pattern provides corroborating structural evidence. Together, these techniques form a self-validating system that ensures the identity, purity, and quality of this important chemical building block for researchers and drug development professionals.

References

-

3A Senrise. (6-methylquinolin-3-yl)boronic acid, 97%. [Link]

-

The Good Scents Company. 6-methylquinoline. [Link]

-

PubChem. 6-Methylquinoline. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

-

ResearchGate. FTIR spectrum of boric acid. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

ResearchGate. MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

National Institutes of Health (NIH). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

American Laboratory. Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. 13C N.M.R. Spectra of Quinoline and Methylquinolines. [Link]

-

National Institutes of Health (NIH). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Michigan State University. Sample Preparation. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

National Institutes of Health (NIH). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]

-

Wikipedia. Borylation. [Link]

-

Protocols.io. JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Columbia University. Table of Characteristic IR Absorptions. [Link]

-

YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure. [Link]

Sources

- 1. 1370040-78-0 | (6-methylquinolin-3-yl)boronic acid [3asenrise.com]

- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]